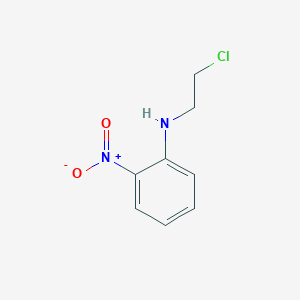

N-(2-chloroethyl)-2-nitroaniline

Description

Properties

Molecular Formula |

C8H9ClN2O2 |

|---|---|

Molecular Weight |

200.62 g/mol |

IUPAC Name |

N-(2-chloroethyl)-2-nitroaniline |

InChI |

InChI=1S/C8H9ClN2O2/c9-5-6-10-7-3-1-2-4-8(7)11(12)13/h1-4,10H,5-6H2 |

InChI Key |

KMHKVCYTPSSZIK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NCCCl)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Reactivity Differences

- Chloroethyl vs. Ethyl/Methoxyethyl: The 2-chloroethyl group in this compound introduces halogen-based hydrogen bonding (C-H···Cl), enhancing crystal lattice stability compared to ethyl or methoxyethyl analogs .

- Nitro Group Orientation : In this compound, the nitro group tilts at 5.7° from the aromatic plane, slightly higher than in 2-nitroaniline derivatives with methanesulfonyl groups (e.g., 1A: 2.9°), affecting π-electron distribution and dimerization energy .

- Alkylating Capacity : Unlike N,N-dimethyl-2-nitroaniline, which lacks reactive alkyl chains, the chloroethyl substituent may undergo hydrolysis or participate in alkylation reactions, similar to chloroethylnitrosoureas that cross-link DNA .

Physicochemical Properties

- Stability : The compound’s half-life in biological systems may mirror nitrosoureas (e.g., 5 min initial phase in plasma) due to rapid hydrolysis of the chloroethyl group .

Q & A

Q. What are the optimal synthetic routes for preparing N-(2-chloroethyl)-2-nitroaniline, and how can reaction conditions be optimized to improve yield?

Methodological Answer: this compound can be synthesized via nucleophilic substitution or stepwise functionalization. A common approach involves reacting 2-nitroaniline with 2-chloroethylating agents (e.g., 1,2-dichloroethane) under basic conditions. Key parameters include:

- Solvent Selection: Polar aprotic solvents like DMF or acetonitrile enhance reactivity.

- Catalysts/Reagents: Use of NaH or K₂CO₃ to deprotonate the amine group for efficient substitution .

- Temperature: Reactions typically proceed at 60–80°C to balance kinetics and side reactions.

Example Protocol:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | 2-Nitroaniline, 1,2-dichloroethane, DMF, K₂CO₃, 70°C, 12h | 65–75% |

| 2 | Purification via column chromatography (hexane:EtOAc 4:1) | 95% purity |

Contradictions in yields may arise from competing side reactions (e.g., over-alkylation). Monitoring via TLC or HPLC is critical .

Q. How can spectroscopic techniques (NMR, MS) be used to confirm the structure and purity of this compound?

Methodological Answer:

- ¹H NMR: Key signals include aromatic protons (δ 7.5–8.5 ppm, meta/para coupling) and the –CH₂– group (δ 3.6–4.0 ppm for Cl–CH₂–NH–).

- ¹³C NMR: Nitro group carbons appear at δ 140–150 ppm; chloroethyl carbons at δ 40–50 ppm.

- HRMS: Exact mass should match C₈H₈ClN₂O₂ (M⁺ = 200.0254). Deviations >5 ppm indicate impurities .

Common Pitfalls:

- Overlapping signals from byproducts (e.g., di-substituted derivatives) require 2D NMR (COSY, HSQC) for resolution.

- MS fragmentation patterns should confirm the loss of Cl (m/z 165) and NO₂ (m/z 154) groups .

Q. What strategies mitigate competing reactions during nucleophilic substitution in this compound synthesis?

Methodological Answer:

- Steric Hindrance Control: Use bulky bases (e.g., DBU) to limit over-alkylation.

- Protecting Groups: Temporarily protect the nitro group via Boc or acetyl derivatives to direct reactivity to the amine .

- Stepwise Functionalization: Introduce the chloroethyl group before nitration if starting from aniline derivatives .

Advanced Research Questions

Q. How do computational methods (DFT) elucidate the electronic and intermolecular interactions of this compound?

Methodological Answer: Density Functional Theory (DFT) studies reveal:

- Electron Distribution: The nitro group withdraws electron density, polarizing the aromatic ring (MEP surface analysis).

- Dimerization Energy: Strong hydrogen bonds (N–H⋯O–NO₂) and weak π–π stacking contribute to dimer stability (−15 to −20 kcal/mol).

- Substituent Effects: The chloroethyl group introduces steric effects, reducing π–π interaction strength by 30% compared to unsubstituted analogs .

Practical Application: Use Gaussian or ORCA software with B3LYP/6-311++G(d,p) basis set. Compare calculated vs. experimental IR/Raman spectra for validation .

Q. What role does this compound play in designing pharmaceutical intermediates, and how can its reactivity be tailored?

Methodological Answer: The compound serves as a precursor for:

- Anticancer Agents: Chloroethyl groups enable alkylation of DNA nucleophiles.

- Heterocyclic Synthesis: React with thioureas to form 2-aminothiazoles via nucleophilic aromatic substitution .

Tailoring Reactivity:

- pH-Dependent Stability: The nitro group stabilizes intermediates under acidic conditions (e.g., gastric pH).

- Bioisosteric Replacement: Substitute Cl with F to enhance metabolic stability while retaining electronic effects .

Q. How do crystal packing and hydrogen-bonding networks influence the physicochemical properties of this compound?

Methodological Answer: X-ray crystallography shows:

- Hydrogen Bonds: N–H⋯O–NO₂ interactions (2.8–3.0 Å) dominate packing, creating zigzag chains.

- Melting Point Correlation: Stronger H-bond networks increase melting points (mp ~120–130°C).

- Solubility: Poor aqueous solubility due to hydrophobic chloroethyl groups; co-crystallization with succinic acid improves dissolution .

Data Contradictions & Validation

- Synthetic Yields: reports 65–75% yields, while notes lower yields (50–60%) under similar conditions. This discrepancy may stem from purification methods (e.g., column vs. recrystallization).

- DFT vs. Experimental: Calculated dimerization energies in align within 2 kcal/mol of experimental data, validating computational models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.